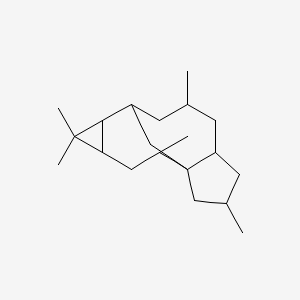
Ingenane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ingenane, also known as this compound, is a useful research compound. Its molecular formula is C20H34 and its molecular weight is 274.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Biological Activities of Ingenane
This compound compounds exhibit a wide range of biological activities, which can be categorized as follows:
- Anti-Cancer Properties : this compound-type diterpenes have shown promising anti-tumor effects. For instance, compounds derived from Euphorbia kansui have demonstrated the ability to inhibit tumor cell proliferation and modulate macrophage polarization, thereby enhancing anti-tumor immunity. The underlying mechanism involves the regulation of PKC-δ and ERK signaling pathways .
- Anti-Inflammatory Effects : Research indicates that this compound compounds can influence immune responses by regulating the balance between M1 and M2 macrophage phenotypes. This modulation is crucial for controlling inflammation and promoting tissue repair .
- Metabolic Regulation : this compound diterpenoids have been found to inhibit adipogenesis and lipogenesis in adipocytes through the activation of AMPK signaling pathways. This suggests their potential role in managing metabolic disorders such as obesity .
Medicinal Applications
The medicinal applications of this compound are broad, with several notable uses:
- Cancer Therapy : this compound compounds are being explored as chemotherapeutic agents due to their ability to sensitize cancer cells to other drugs. Clinical trials have evaluated their effectiveness in enhancing the efficacy of existing cancer treatments .
- Antimicrobial Activity : Some this compound derivatives exhibit antimicrobial properties, making them potential candidates for treating infections such as gonorrhea and intestinal parasites .
- Traditional Medicine : In various cultures, this compound-containing plants have been used in traditional medicine for treating ailments ranging from digestive issues to skin diseases. Their historical use supports ongoing research into their pharmacological benefits .
Case Study 1: Anti-Cancer Mechanisms
A study focusing on Euphorbia kansui highlighted the dual bioactivity of this compound-type diterpenes, which not only inhibited tumor growth but also promoted immune cell activation through macrophage polarization. This research underscores the potential of this compound compounds in developing novel cancer therapies .
Case Study 2: Metabolic Effects
Another investigation into this compound diterpenoids revealed their hypolipidemic effects, suggesting that specific compounds could serve as leads for developing treatments for metabolic disorders. The study emphasized the need for further exploration into the molecular mechanisms underlying these effects .
Data Table: Summary of this compound Applications
| Application Area | Specific Uses | Mechanism/Action |
|---|---|---|
| Anti-Cancer | Tumor inhibition, drug sensitization | Modulation of macrophage polarization, signaling pathways |
| Anti-Inflammatory | Immune modulation | Regulation of M1/M2 macrophage balance |
| Metabolic Regulation | Obesity management | Activation of AMPK signaling pathways |
| Antimicrobial | Treatment of infections | Direct antimicrobial activity |
| Traditional Medicine | Various ailments | Historical use in ethnomedicine |
Future Directions and Research Opportunities
The ongoing research on this compound indicates a promising future for its application in medicine. Areas requiring further investigation include:
- Synthetic Derivatives : The development of semi-synthetic and synthetic this compound derivatives could enhance their efficacy and reduce potential toxicities associated with natural compounds .
- Clinical Trials : More extensive clinical trials are necessary to validate the therapeutic potential of this compound compounds across various medical conditions.
- Mechanistic Studies : Understanding the precise molecular mechanisms through which ingenanes exert their effects will be crucial for optimizing their use in clinical settings.
特性
CAS番号 |
67707-88-4 |
|---|---|
分子式 |
C20H34 |
分子量 |
274.5 g/mol |
IUPAC名 |
3,7,11,11,14-pentamethyltetracyclo[7.5.1.01,5.010,12]pentadecane |
InChI |
InChI=1S/C20H34/c1-12-6-15-11-20(10-13(2)8-16(20)7-12)14(3)9-17-18(15)19(17,4)5/h12-18H,6-11H2,1-5H3 |
InChIキー |
JHORJRSRQZDYPZ-UHFFFAOYSA-N |
SMILES |
CC1CC2CC(CC23CC(C1)C4C(C4(C)C)CC3C)C |
正規SMILES |
CC1CC2CC(CC23CC(C1)C4C(C4(C)C)CC3C)C |
同義語 |
ingenane |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















